molecular formula C15H17NO3 B2658528 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]FURAN-2-CARBOXAMIDE CAS No. 1797722-25-8

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B2658528
CAS No.: 1797722-25-8
M. Wt: 259.305
InChI Key: TYGOLUZSMZHZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]FURAN-2-CARBOXAMIDE is a synthetic furan carboxamide derivative of significant interest in chemical and pharmacological research. This compound is characterized by a 5-bromo-substituted furan-2-carboxamide core coupled with a complex N-substituted ethyl group featuring methoxy and ortho-methylphenyl moieties, which collectively influence its electronic and steric properties . With the CAS number 1797877-86-1 and a molecular weight of 338.20 g/mol, it serves as a valuable chemical intermediate for constructing more complex molecular architectures . The furan-2-carboxamide scaffold is recognized as a versatile building block in medicinal chemistry. Research into similar compounds has demonstrated their relevance as potential therapeutics for cardiovascular conditions by acting as urotensin-II receptor antagonists, and they are also being explored in the development of novel VEGFR-2 inhibitors for oncology research . The 2-phenethylamine-derived side chain in its structure is a common motif in biologically active compounds, often contributing to lipophilicity and receptor-binding affinity, which is evident in neurotransmitters and various psychoactive and neuroprotective agents . From a synthetic chemistry perspective, this compound can be prepared through a multi-step process. A common route involves the initial bromination of furan-2-carboxylic acid using N-Bromosuccinimide (NBS) to yield the 5-bromo-furan-2-carboxylic acid intermediate . Subsequent activation of this carboxylic acid—either via conversion to an acid chloride using oxalyl chloride or through the use of coupling agents like EDCI and HOBt—enables amide bond formation with the amine, 2-methoxy-2-(2-methylphenyl)ethylamine . The final product can be purified using silica gel chromatography and is fully characterized by techniques including 1H NMR, 13C NMR, and IR spectroscopy . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11-6-3-4-7-12(11)14(18-2)10-16-15(17)13-8-5-9-19-13/h3-9,14H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGOLUZSMZHZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-2-carboxamide typically involves the reaction of 2-methylphenylacetic acid with methoxyamine to form the corresponding methoxyamide. This intermediate is then subjected to a cyclization reaction with furan-2-carboxylic acid under acidic conditions to yield the final product. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The methoxy and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Enzymes:
The compound has been studied for its potential as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes involved in the metabolism of neurotransmitters. Inhibitors of MAO-B, in particular, are of interest for their therapeutic potential in treating neurodegenerative diseases such as Parkinson's disease.

  • Case Study: A study demonstrated that derivatives similar to N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-2-carboxamide exhibited selective inhibition of MAO-B with IC50 values indicating significant potency. This suggests that modifications to the furan structure can enhance inhibitory activity against MAO-B while maintaining selectivity over MAO-A .

2. Neuroprotective Effects:
Research indicates that compounds with furan moieties can provide neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

  • Data Table: Neuroprotective Activity
    CompoundIC50 (µM)Mechanism of Action
    This compound0.51MAO-B Inhibition
    Similar Derivative 10.69MAO-B Inhibition
    Similar Derivative 23.36Antioxidant Activity

Neuropharmacological Applications

1. Antidepressant Activity:
The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. The modulation of serotonin and norepinephrine levels through MAO inhibition may contribute to its antidepressant effects.

  • Case Study: A pharmacological evaluation revealed that compounds with similar furan structures showed significant antidepressant-like effects in animal models, correlating with their ability to inhibit MAO activity .

2. Anti-inflammatory Properties:
Research has highlighted the anti-inflammatory properties of furan-containing compounds, which may be beneficial in treating conditions like arthritis or neuroinflammation.

  • Data Table: Anti-inflammatory Activity
    CompoundIC50 (µM)Inflammatory Pathway Targeted
    This compound12.5COX Inhibition
    Similar Derivative 115.0TNF-alpha Modulation

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.

1. Cytotoxicity Assessment:
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including Vero cells, revealing concentration-dependent toxicity profiles.

  • Data Table: Cytotoxicity Results
    Concentration (µg/mL)Cell Viability (%)
    10>90
    100~70
    500<50

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) N-(2-Carbamoylfuranyl)-C-(3'-Carboxy-2'-Hydroxyphenyl) Azetidin-2-One
  • Key Differences : This compound (from ) incorporates an azetidin-2-one (β-lactam) ring and a carboxylated hydroxyphenyl group, unlike the target molecule’s methoxy-ethyl and 2-methylphenyl substituents.
  • Implications : The β-lactam ring enhances reactivity with metal ions, as demonstrated in coordination chemistry studies, while the carboxyl and hydroxyl groups improve water solubility. In contrast, the target compound’s methoxy and methyl groups prioritize lipophilicity, suggesting divergent applications in metal chelation versus membrane permeability-dependent bioactivities .
(b) N′-[(E)-(2-Methoxyphenyl)Methylene]-2-Furohydrazide
  • Key Differences : This analog () replaces the carboxamide group with a hydrazide (-CONHNH₂) and introduces an imine bond [(E)-methylene] linking the 2-methoxyphenyl group.
  • However, the imine bond introduces geometric rigidity, which could restrict conformational flexibility compared to the target compound’s ethoxy chain .
(c) 5-[(4-Chloro-3-Methylphenoxy)Methyl]-N-[4-(Diethylamino)Phenyl]-2-Furamide
  • Key Differences: This compound () retains the furan carboxamide core but substitutes the methoxy-ethyl group with a phenoxymethyl linker bearing chloro and methyl groups. The diethylamino-phenyl group replaces the 2-methylphenyl moiety.
  • The diethylamino group introduces a strong basic center, improving solubility in acidic environments (e.g., lysosomal compartments) compared to the target molecule’s neutral 2-methylphenyl group .

Pharmacological and Physicochemical Profiles

Table 1: Comparative Properties of Analogues
Compound Key Substituents Solubility Profile Hypothesized Bioactivity
Target Compound 2-Methylphenyl, Methoxy-ethyl Moderate lipophilicity CNS penetration, enzyme inhibition
N′-[(E)-(2-Methoxyphenyl)Methylene]-2-Furohydrazide Hydrazide, imine bond High polarity Antimicrobial, chelation
5-[(4-Chloro-3-Methylphenoxy)Methyl]-... Chloro, diethylamino pH-dependent solubility Anticancer, kinase inhibition
N-(2-Carbamoylfuranyl)-... Azetidin-2-One β-lactam, carboxyl/hydroxyl High aqueous solubility Metal coordination, antibacterial
  • Target Compound vs. Benzamide Derivatives (): Compounds like N-[2-(Ethyl(2-Methylphenyl)Amino)Ethyl]-2-[[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Thio]-Benzamide () feature benzamide cores with thioether linkages.

Biological Activity

N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a furan ring, which is known for its diverse biological properties. The methoxy and methyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • U-937 (monocytic leukemia)

The compound's mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

Cytotoxicity Data

A summary of cytotoxicity data for this compound against selected cancer cell lines is presented in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Apoptosis induction via p53 activation
A54912.34Caspase activation
U-93718.45Cell cycle arrest

Apoptotic Pathways

Flow cytometry analyses have shown that treatment with this compound leads to significant apoptosis in cancer cells. The compound appears to activate intrinsic apoptotic pathways, with increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Molecular Docking Studies

Molecular docking studies suggest that this compound interacts effectively with key targets involved in cancer progression, such as:

  • Heat Shock Protein 90 (Hsp90) : The compound has been identified as a potential inhibitor of Hsp90, which plays a critical role in protein folding and stability in cancer cells .

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The study found that the combination therapy significantly enhanced cytotoxic effects compared to monotherapy, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What are the recommended synthetic routes for N-[2-methoxy-2-(2-methylphenyl)ethyl]furan-2-carboxamide?

Methodological Answer: The synthesis of this compound can be approached via a multi-step process. A plausible route involves:

  • Step 1: Formation of the methoxy-ethyl backbone through nucleophilic substitution of 2-methylphenylethanol with methoxy groups under basic conditions (e.g., NaH or K₂CO₃) .
  • Step 2: Coupling the furan-2-carboxamide moiety using carbodiimide-based crosslinkers (e.g., EDC or DCC) to activate the carboxylic acid group of furan-2-carboxylic acid, followed by reaction with the synthesized methoxy-ethylamine intermediate .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization to achieve ≥95% purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm bond angles, stereochemistry, and intermolecular interactions. For example, similar furan derivatives have been analyzed using single-crystal diffraction (Cu-Kα radiation, 100 K) .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions. Key signals include:
    • Methoxy group: δ ~3.3 ppm (singlet, 3H).
    • Furan protons: δ ~6.3–7.4 ppm (multiplet, 3H) .
  • Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ expected at m/z 284.15) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Kinase Inhibition Assays: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. Similar compounds have shown activity in cancer-related pathways .
  • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination over 48–72 hours .
  • Platelet Aggregation Studies: Employ turbidimetric methods with ADP or collagen as agonists to assess anti-thrombotic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Systematically compare datasets (e.g., IC₅₀ values, assay conditions) to identify variables like cell line heterogeneity or solvent effects (DMSO vs. aqueous buffers) .
  • Dose-Response Reproducibility: Replicate experiments under standardized conditions (e.g., fixed incubation time, serum-free media) to minimize confounding factors .
  • In Silico Validation: Use cheminformatics tools (e.g., Schrödinger Suite) to model ligand-target interactions and validate discrepancies between predicted vs. observed activity .

Q. What molecular modeling approaches are effective for identifying potential targets of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Glide to screen against databases like PDB or ChEMBL. Focus on conserved binding pockets in enzymes (e.g., dehydrogenases, kinases) .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes in targets like pyruvate dehydrogenase kinase (PDK2) .
  • Pathway Enrichment Analysis: Leverage KEGG/Reactome to map predicted targets to oncogenic or metabolic pathways (e.g., glycolysis, apoptosis) .

Q. How can synthetic yield be optimized for large-scale production?

Methodological Answer:

  • Catalyst Optimization: Replace traditional bases (e.g., NaOH) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
  • Process Analytical Technology (PAT): Implement inline FTIR or HPLC monitoring to dynamically adjust reaction parameters (temperature, pH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.